Maduramicin
Overview
Description
Maduramicin is an antiprotozoal agent used in veterinary medicine to prevent coccidiosis . It is a natural chemical compound first isolated from the actinomycete Actinomadura rubra .
Synthesis Analysis
The biosynthetic gene cluster (BGC) of maduramicin has been identified in a maduramicin-producing industrial strain of Actinomadura sp. J1-007 . The maduramicin titer increased by 30% to 7.16 g/L in shake-flask fermentation following overexpression of type II thioesterase MadTE .Molecular Structure Analysis
Maduramicin has a molecular formula of C47H83NO17 . Its molecular weight is 934.2 g/mol .Chemical Reactions Analysis
Maduramicin forms colored charge transfer complexes with three electron acceptors namely p-chloranilic acid (p-CA), 2,3‐dichloro‐5,6‐dicyano‐p‐benzoquinone (DDQ) and picric acid (PA) .Physical And Chemical Properties Analysis
Maduramicin is a weak UV-absorbing compound and lacks a strong chromophore .Scientific Research Applications
1. Cellular Effects and Toxicity
Maduramicin, derived from Actinomadura yumaensis, is known for its toxicity in myoblasts, including skeletal muscle and heart cells. Studies have shown that maduramicin inhibits cell proliferation and induces apoptosis in mouse myoblasts (C2C12) and human rhabdomyosarcoma cells (RD and Rh30). This is achieved through the modulation of cell cycle proteins, activation of caspases, and induction of apoptotic genes (Chen et al., 2014). Further research revealed maduramicin's cardiotoxic effects on primary chicken myocardial cells, affecting pathways like cytokine–cytokine receptor interaction, apoptosis, and calcium signaling (Gao et al., 2018).
2. Environmental Impact and Aquatic Toxicity
Maduramicin's environmental impact, particularly on aquatic organisms, has been a subject of concern. Research on zebrafish indicated that maduramicin exposure leads to oxidative stress, tissue damage, and histopathological changes, providing insights into its potential threat to fish (Ni et al., 2019).
3. Mechanisms of Cardiotoxicity
Maduramicin's impact on rat myocardial cells (H9c2) includes inducing apoptosis and necrosis and affecting autophagic flux. This is achieved through specific protein expressions and signaling pathways, offering insights into its cardiotoxic mechanisms (Chen et al., 2018).
4. Impact on Chicken Myocardial Cells
In chicken myocardial cells, maduramicin induces apoptosis through both intrinsic and extrinsic pathways, affecting cell viability and activating caspases. This provides a deeper understanding of its effects on poultry (Gao et al., 2018).
5. Signaling Pathways and Cardiotoxicity
Further research on H9c2 cells indicates that maduramicin activates specific signaling pathways (such as PP2A and ERK1/2), leading to cytotoxicity. This sheds light on potential therapeutic interventions to prevent its cardiotoxic effects (Chen et al., 2018).
6. Effect on Cell Cycle and Signaling in Myocardial Cells
Maduramicin also impacts cell cycle phases and signaling in myocardial cells, leading to cell growth inhibition. This knowledge contributes to understanding its toxicological profile in heart tissues (Chen et al., 2021).
7. Ecotoxicology in Crayfish
Studies on crayfish reveal the ecological toxicity of maduramicin, impacting hematological parameters, oxidative stress, and histopathology. This indicates its potential environmental hazard near livestock farms or pharmaceutical factories (Gao et al., 2021).
8. Biosynthetic Gene Cluster and Industrial Application
The identification of the biosynthetic gene cluster (BGC) of maduramicin and its overproduction in Actinomadura sp. J1-007 provide insights into its industrial application and potential for generating analogs (Liu et al., 2019).
9. Immunodetection and Food Safety
An electrochemical immunosensor developed for maduramicin detection emphasizes its significance in food safety, particularly in monitoring veterinary drug residues (Hu et al., 2019).
10. Liposomal Formulations for Antimalarial Applications
Liposomal formulations of maduramicin demonstrate potent antiplasmodial activity and efficacy in murine models of malaria, indicating its potential as an antimalarial strategy (Raza et al., 2018).
Safety And Hazards
Maduramicin is toxic and can cause heart and skeletal muscle cell damage, resulting in heart failure, skeletal muscle degeneration, and even death in animals and humans, if improperly used . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Future Directions
properties
IUPAC Name |
2-[(2R,3S,4S,5R,6S)-6-[(1R)-1-[(2S,5R,7S,8R,9S)-2-[(2R,5S)-5-[(2R,3S,5R)-3-[(2R,4S,5S,6S)-4,5-dimethoxy-6-methyloxan-2-yl]oxy-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]-5-methyloxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-2-hydroxy-4,5-dimethoxy-3-methyloxan-2-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H80O17/c1-23-18-24(2)45(9,51)61-36(23)31-19-32(58-35-20-30(53-10)40(55-12)28(6)57-35)42(59-31)44(8)15-14-33(60-44)43(7)16-17-46(64-43)21-29(48)25(3)37(62-46)26(4)38-41(56-13)39(54-11)27(5)47(52,63-38)22-34(49)50/h23-33,35-42,48,51-52H,14-22H2,1-13H3,(H,49,50)/t23-,24+,25+,26+,27-,28-,29-,30-,31+,32-,33+,35+,36-,37-,38-,39-,40-,41-,42+,43-,44-,45-,46+,47+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVUEZAROXKXRT-VQLSFVLHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C6C(C(C(C(O6)(CC(=O)O)O)C)OC)OC)C)O)C)C)OC7CC(C(C(O7)C)OC)OC)(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]([C@@](O[C@@H]1[C@H]2C[C@@H]([C@@H](O2)[C@@]3(CC[C@@H](O3)[C@@]4(CC[C@@]5(O4)C[C@@H]([C@H]([C@H](O5)[C@@H](C)[C@H]6[C@@H]([C@H]([C@@H]([C@](O6)(CC(=O)O)O)C)OC)OC)C)O)C)C)O[C@@H]7C[C@@H]([C@H]([C@@H](O7)C)OC)OC)(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H80O17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001044546 | |
Record name | Maduramicin alpha | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001044546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
917.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cygro | |
CAS RN |
79356-08-4, 84878-61-5 | |
Record name | Maduramicin α | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79356-08-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | X 14868A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079356084 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Maduramicin alpha | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001044546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Maduramicin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MADURAMICIN ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6S6GVE3CIQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.